3-[3-(azepan-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-[3-(azepan-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-[3-(azepan-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include succinic anhydride, aminoguanidine hydrochloride, and various amines . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The azepane and morpholine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(azepan-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and heterocyclic compounds with azepane and morpholine groups. These compounds share some structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-[3-(azepan-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[3-(azepan-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c26-20-18-16-17(24-12-14-27-15-13-24)6-7-19(18)22-21(28)25(20)11-5-10-23-8-3-1-2-4-9-23/h6-7,16H,1-5,8-15H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQMATRBVWSLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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